![molecular formula C12H15N3OS B1275304 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 588673-54-5](/img/structure/B1275304.png)
4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol” belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of a thiol (-SH) group and a phenoxy group in the molecule suggests that it might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, a thiol group, a methyl group, and a phenoxy group attached to an ethyl group . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the presence of any chiral centers.Chemical Reactions Analysis
1,2,4-Triazoles can participate in a variety of chemical reactions, including nucleophilic substitutions and additions, due to the presence of multiple nitrogen atoms in the triazole ring . The thiol group can also undergo oxidation and other reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar triazole ring, the thiol group, and the phenoxy group would likely make it more soluble in polar solvents .Scientific Research Applications
- Method: The compound was synthesized by reacting equimolar equivalents of 1- (4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
- Results: The reaction yielded the desired compound in 88% yield. The structure of the compound was confirmed by NMR spectroscopy and single-crystal X-ray diffraction .
- Method: The specific methods of synthesis vary, but they generally involve reactions of diazo compounds and carbodiimides, amines, enolizable ketones, and azides .
- Results: Indole derivatives have shown various biologically significant properties. Their synthesis methods have been the subject of extensive research .
Synthesis and Structure Determination of 1- (4-Methoxyphenyl)-5-methyl-N’- (2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide
Synthesis of Indole Derivatives
- Application: Cresols, which are methyl phenols like the compound you mentioned, are widely used in various industries. They are used in the production of disinfectants, resins, and pharmaceuticals .
- Method: Cresols are typically produced by hydrolysis of chlorotoluenes or the related sulfonates .
- Results: The specific results depend on the particular application. For example, in pharmaceuticals, cresols can be used to improve bioavailability .
- Application: Similar compounds have been synthesized for use as herbicidal ionic liquids . These compounds can be used to control weeds in agricultural settings .
- Method: The specific methods of synthesis vary, but they generally involve reactions of diazo compounds and carbodiimides, amines, enolizable ketones, and azides .
- Results: The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
- Application: This compound, which has a similar structure to the one you mentioned, is available from chemical suppliers, suggesting it may have various applications in research and industry .
- Method: The specific methods of synthesis are not provided .
- Results: The specific results depend on the particular application .
Cresols and Derivatives
Herbicidal Ionic Liquids
3-ethyl-5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one
- Application: Indole derivatives, which are similar to the compound you mentioned, are important in medicinal chemistry. They are used in the treatment of various disorders in the human body .
- Method: The specific methods of synthesis vary, but they generally involve reactions of diazo compounds and carbodiimides, amines, enolizable ketones, and azides .
- Results: Indole derivatives have shown various biologically significant properties. Their synthesis methods have been the subject of extensive research .
- Application: Similar compounds have been synthesized for use as potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β) .
- Method: A five-step synthetic route to these compounds was developed, starting from substituted benzonitriles .
- Results: The basic physicochemical properties of the obtained ionic liquids were characterized and their structures were confirmed .
Indole Derivatives
PPAR Agonists
Future Directions
properties
IUPAC Name |
4-methyl-3-[1-(3-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-5-4-6-10(7-8)16-9(2)11-13-14-12(17)15(11)3/h4-7,9H,1-3H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTQFKRQWMFDAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C2=NNC(=S)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407327 |
Source


|
| Record name | 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
CAS RN |
588673-54-5 |
Source


|
| Record name | 2,4-Dihydro-4-methyl-5-[1-(3-methylphenoxy)ethyl]-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588673-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1275221.png)
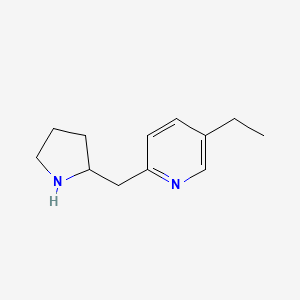
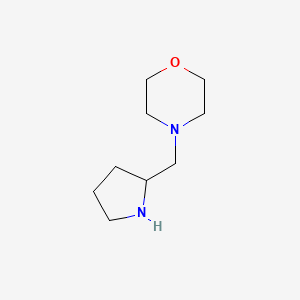
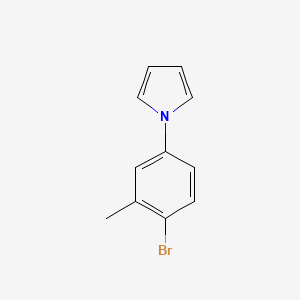
![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)
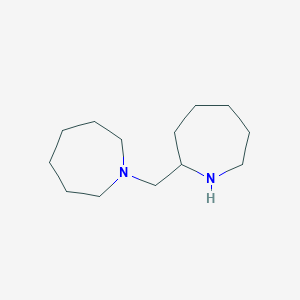
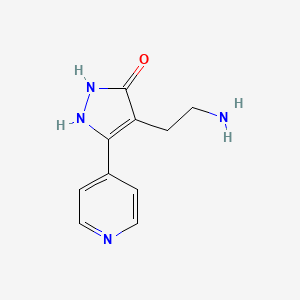
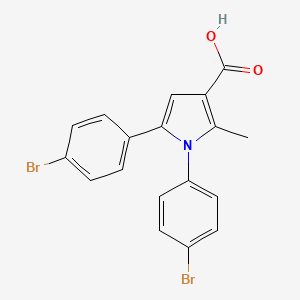
![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)

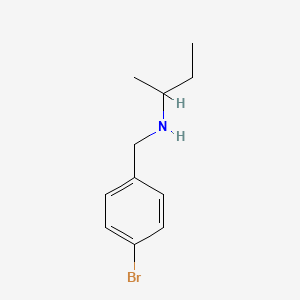
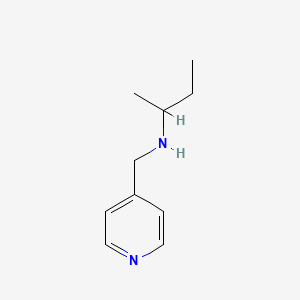
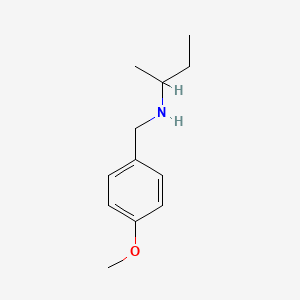
![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)